2-(3-Hydroxyphenyl)pyrimidin-5-ol
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Overview
Description
2-(3-Hydroxyphenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)pyrimidin-5-ol typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Ketophenyl)pyrimidin-5-ol.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxyphenyl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3-Hydroxyphenyl)pyrimidin-5-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylpyrimidin-5-yl (2-hydroxyphenyl) methanone: Similar structure but with different substituents.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
2-(3-Hydroxyphenyl)pyrimidin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-2-7(4-8)10-11-5-9(14)6-12-10/h1-6,13-14H |
InChI Key |
JTYGEUXKUHGZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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